molecular formula C17H13N3O3S3 B2682609 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 896365-65-4

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2682609
CAS No.: 896365-65-4
M. Wt: 403.49
InChI Key: ORGHSQRIJIGYIJ-UHFFFAOYSA-N
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Description

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a fused thiazolo[5,4-e][1,3]benzothiazole core substituted with a methyl group at position 7 and a methylsulfonyl-substituted benzamide moiety at position 2. This structural motif is characteristic of kinase inhibitors targeting enzymes such as CLK (CDC-like kinases) and DYRK (dual-specificity tyrosine-regulated kinases), which are implicated in neurodegenerative diseases and cancer .

Properties

IUPAC Name

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-14-12(24-9)8-7-11-15(14)25-17(19-11)20-16(21)10-5-3-4-6-13(10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHSQRIJIGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by the introduction of the benzamide moiety. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) moiety is a strong electron-withdrawing group, making it susceptible to nucleophilic substitution. This reaction is critical for modifying the compound’s electronic properties and bioactivity.

  • Reaction Conditions :

    • Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–100°C.

    • Catalytic bases (e.g., K₂CO₃) enhance substitution rates .

  • Example :
    Substitution with primary amines yields sulfonamide derivatives (Figure 1A). For structural analogs, reactions with 4-bromo-3,5-dimethylphenol under DMAc yielded ring-opened products (66% yield) .

Reaction Type Nucleophile Product Yield
Sulfonamide formation4-Bromo-3,5-dimethylphenolRing-opened thiazinane derivative66%

Hydrolysis of the Benzamide Bond

The benzamide (–CONH–) linkage undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid and amine intermediates.

  • Acidic Hydrolysis :

    • Concentrated HCl (reflux, 6–8 h) cleaves the amide bond, yielding 3-(chlorosulfonyl)benzoic acid and 7-methyl- thiazolo[5,4-e] benzothiazol-2-amine .

  • Basic Hydrolysis :

    • NaOH (aq. ethanol, 70°C) produces sodium benzoate and the corresponding amine .

Mechanistic Insight :
1H-NMR studies of analogs confirmed the cleavage of the CONH signal (δ 9–10 ppm) post-hydrolysis .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazolo-benzothiazole ring undergoes EAS at specific positions:

  • Nitration :

    • HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the benzothiazole ring, enhancing electrophilicity .

  • Halogenation :

    • Br₂/FeBr₃ selectively brominates the para position relative to the sulfonyl group .

SAR Note :
Electron-donating groups (e.g., –CH₃ on the thiazole) direct substitution to meta/para positions, while electron-withdrawing groups (–SO₂CH₃) favor ortho/para .

Ring-Opening Reactions of the Thiazole Moiety

The thiazolo[5,4-e] benzothiazole system undergoes ring-opening under strong reducing or oxidizing conditions:

  • Reductive Opening :

    • LiAlH₄ in THF cleaves the thiazole ring, generating a dithiolane intermediate .

  • Oxidative Opening :

    • H₂O₂/AcOH oxidizes sulfur atoms to sulfoxides, destabilizing the ring .

Example :
Treatment with Rh₂(OAc)₄ or p-TsOH catalysts led to 1,2-phenyl migration products (91% yield for E-isomers) .

Alkylation/Acylation at Reactive Nitrogen Sites

The secondary amine in the benzamide group and the thiazole nitrogen are sites for alkylation or acylation:

  • Alkylation :

    • Iodomethane/NaH in DMAc methylates the thiazole nitrogen, forming quaternary salts (32% yield) .

  • Acylation :

    • Acetyl chloride/Pyridine acetylates the benzamide NH, improving lipophilicity .

Reaction Reagent Product Yield
N-MethylationCH₃I, NaH, DMAcQuaternary thiazolinium salt32%
N-AcetylationAcCl, PyridineAcetylated benzamide derivative57%

Cycloaddition and Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

  • Suzuki Coupling :

    • Pd(dppf)Cl₂ catalyzes coupling with aryl boronic acids, introducing biaryl groups at the benzothiazole C6 position .

  • Click Chemistry :

    • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies side chains for bioactivity tuning .

Example :
Microwave-assisted Pd-catalyzed coupling with boronic acids yielded biaryl thiazinanones (88% yield) .

Oxidation of Thioether Groups

The thiazole sulfur can be oxidized to sulfones using peracids:

  • Reagent :

    • mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.

  • Product :

    • Thiazole sulfone derivatives with altered electronic profiles.

Impact :
Sulfonation increases polarity and hydrogen-bonding capacity, critical for target binding .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of thiazolo[5,4-e][1,3]benzothiazole exhibit significant antitumor properties. For instance, compounds with similar structures have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have shown that these compounds can target specific pathways involved in cancer progression, making them promising candidates for anticancer therapies .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes are crucial in managing inflammatory diseases. Similar thiazole derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting that 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide may also exhibit such effects .

3. Antimicrobial Activity
Compounds containing benzothiazole and thiazole rings have been reported to possess antimicrobial properties against various pathogens. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways within the microorganisms . This makes the compound a potential candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or benzamide groups can significantly influence biological activity. For example:

  • Substituents on the benzamide : Altering the methyl group on the benzamide can enhance binding affinity to target proteins.
  • Thiazole modifications : Substituents on the thiazole ring can affect solubility and bioavailability, which are critical for therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of thiazolo[5,4-e][1,3]benzothiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of specific functional groups in enhancing cytotoxicity .

Case Study 2: Anti-inflammatory Research
In a controlled trial assessing anti-inflammatory effects, compounds structurally related to this compound were administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, validating the compound's potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several benzamide and thiazolo-benzothiazole derivatives. Key analogs include:

Table 1: Structural and Functional Comparison of Thiazolo-Benzothiazole Derivatives
Compound Name Core Structure Substituents Target Kinases Inhibition Profile (1 μM) Reference
2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide Thiazolo[5,4-e][1,3]benzothiazole 7-methyl; 2-methylsulfonyl-benzamide CLK2, DYRK1A (inferred) Not explicitly reported
GW8510 Thiazolo[5,4-e]indole 8-ylidene methylamino; sulfonamide Cdk5 2 μM IC50
3A5 (N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide) Thiazolo[5,4-e][1,3]benzothiazole 7-methyl; benzothiazole-carboxamide CLK2, DYRK1A 97% (CLK2), 84% (DYRK1A)
5E4 (N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]-2-furamide) Thiazolo[4,5-g][1,3]benzothiazole 7-methylsulfanyl; 2-furamide CLK2, DYRK1A 97% (CLK2), 97% (DYRK1A)
4-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide Thiazolo[5,4-e][1,3]benzothiazole 7-methyl; 4-methoxy-benzamide Not reported Not reported
Key Observations:

Core Structure : The thiazolo-benzothiazole scaffold is critical for kinase binding, as seen in compounds 3A5, 5E4, and the target molecule. Variations in the fused ring system (e.g., thiazolo[4,5-g] vs. thiazolo[5,4-e]) minimally affect CLK2/DYRK1A inhibition .

Substituent Effects: Methylsulfonyl vs. Benzamide vs. Carboxamide/Furamide: The benzamide group in the target compound may offer improved solubility or steric compatibility over the benzothiazole-carboxamide (3A5) or furamide (5E4) substituents .

Kinase Inhibition Profiles

  • CLK2/DYRK1A Selectivity : Compounds 3A5 and 5E4 exhibit high potency against CLK2 (97% inhibition) and DYRK1A (84–97%), suggesting that the target molecule likely shares this activity due to structural similarity .
  • Off-Target Effects : The methylsulfonyl group may reduce off-target kinase interactions compared to GW8510, which inhibits Cdk5 but lacks specificity data for other kinases .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The thiazolo-benzothiazole core facilitates hydrogen bonding with kinase active sites, as inferred from crystallographic studies on related inhibitors .
  • Software Validation : Tools like SHELXL and ORTEP-3 have been used to refine and visualize analogous structures, confirming the planar geometry of the fused heterocycle .

Biological Activity

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound featuring a thiazole and benzothiazole structure, which are known for their diverse pharmacological properties. The compound's molecular formula is C15H14N2O2S2C_{15}H_{14}N_2O_2S_2. The presence of the sulfonyl group and the benzamide structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The unique structural features of this compound include:

  • Thiazole and Benzothiazole Rings : These heterocycles are associated with various biological activities.
  • Sulfonyl Group : This functional group may enhance solubility and reactivity.

Biological Activity Overview

Research indicates that the biological activity of This compound is primarily attributed to its thiazole and benzothiazole components. These components have been linked to several pharmacological effects:

  • Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported with IC50 values in the low micromolar range against tumor cells .
  • Antimicrobial Properties : Thiazole and benzothiazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. Structure-activity relationship (SAR) studies suggest that modifications in these rings can enhance their efficacy .
  • Anti-inflammatory Effects : Some studies indicate that compounds featuring thiazole structures can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole and benzothiazole rings significantly influence biological activity. For example:

  • Electron-donating groups (like methyl or ethoxy) at specific positions can enhance antimicrobial and antitumor activities.
  • The presence of a sulfonyl group has been shown to improve solubility and bioavailability .

Comparative Analysis with Similar Compounds

A comparative table highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBenzene fused with thiazoleAntimicrobial, Antitumor
2-AminobenzothiazoleAmino group on benzothiazoleAntimicrobial
Thiazole DerivativesVariants with different substituentsAntifungal activity
4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideEthoxy substitutionPotentially similar pharmacological profile

Case Studies

Several studies have examined the biological activities of compounds related to This compound :

  • Antitumor Studies : In vitro assays demonstrated that derivatives with similar thiazole structures exhibited IC50 values less than those of established chemotherapeutics like doxorubicin against human cancer cell lines .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing MIC values as low as 6.25 µg/mL for certain analogues .
  • Inflammatory Response Modulation : Research indicated that certain thiazole-containing compounds could significantly reduce levels of inflammatory cytokines in macrophage cultures .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions, including condensation, sulfonation, and cyclization. A representative approach includes:

  • Step 1: Formation of the thiazolo[5,4-e][1,3]benzothiazole core via cyclization of substituted thioureas or thioamides under reflux conditions in absolute ethanol or methanol .
  • Step 2: Introduction of the methylsulfonyl group using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3: Final coupling of the sulfonylbenzamide moiety via nucleophilic acyl substitution, often catalyzed by DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux, 4h65–75
2CH₃SO₂Cl, Et₃N, DCM80–85
3EDCI, DMAP, THF70–78

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?

Answer:
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (e.g., bond length anomalies) often arise from dynamic effects (e.g., rotational isomers) or crystal packing forces. Methodological strategies include:

  • Variable-temperature NMR: To identify conformational equilibria affecting signal splitting .
  • DFT calculations: Compare experimental NMR chemical shifts with computed values for different conformers .
  • High-resolution X-ray diffraction: Resolve minor structural distortions; SHELX refinement (e.g., SHELXL) is recommended for accurate bond parameter analysis .

Example: In a related benzothiazole derivative, X-ray data revealed a non-planar sulfonyl group due to crystal packing, whereas NMR suggested free rotation. DFT modeling confirmed the equilibrium between conformers .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

  • HPLC-MS: Quantifies purity (>95%) and confirms molecular ion peaks (e.g., [M+H]⁺).
  • ¹H/¹³C NMR: Validates substituent integration and electronic environments (e.g., methylsulfonyl δ ~3.3 ppm in ¹H NMR) .
  • X-ray crystallography: Resolves absolute configuration and detects crystallographic disorder .
  • Elemental analysis: Ensures stoichiometric agreement (C, H, N, S within ±0.4% of theoretical values) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Answer:
Key variables include solvent polarity, catalyst loading, and temperature:

  • Solvent screening: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine .
  • Catalyst optimization: DMAP (4-dimethylaminopyridine) at 10 mol% accelerates acyl transfer .
  • Temperature control: Reactions at 0–5°C minimize side-product formation (e.g., sulfonate esters) .

Case Study: Substituting EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) increased coupling yields from 70% to 88% in a benzamide-thiazole analog .

Basic: What are the key structural features influencing the compound’s reactivity and stability?

Answer:

  • Electron-withdrawing groups: The methylsulfonyl moiety deactivates the benzamide ring, reducing electrophilicity but enhancing thermal stability .
  • Heterocyclic core: The [1,3]thiazolo[5,4-e][1,3]benzothiazole system imposes steric hindrance, limiting π-π stacking in solid-state structures .
  • Hydrogen-bonding motifs: The amide NH and sulfonyl O atoms participate in intermolecular H-bonds, affecting solubility and crystallinity .

Advanced: What methodologies are employed to evaluate the compound’s biological activity, and how are conflicting bioassay results addressed?

Answer:

  • Antimicrobial assays: Broth microdilution (MIC) against Gram-positive/negative strains; contradictory results may arise from solvent interference (e.g., DMSO toxicity) or strain variability .
  • Dose-response validation: Replicate assays with internal controls (e.g., ciprofloxacin) and statistical analysis (e.g., IC₅₀ ± SEM) .
  • Mechanistic studies: Fluorescence quenching or molecular docking (e.g., AutoDock Vina) to identify target binding sites .

Example: A thiadiazole derivative showed MIC discrepancies (8 µg/mL vs. 32 µg/mL) against S. aureus due to differences in inoculum size; normalization to CFU/mL resolved the issue .

Advanced: How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction: SwissADME or pkCSM models estimate LogP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
  • MD simulations: GROMACS or AMBER assess solubility and aggregation propensity in aqueous environments .
  • Contradiction management: Discrepancies between in silico and experimental data (e.g., solubility) are addressed by refining force field parameters or validating with experimental assays .

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